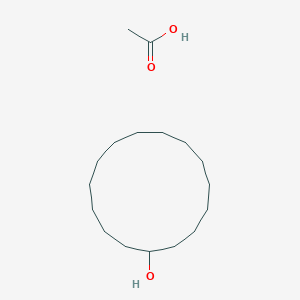
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene is an organic compound that features a dichlorocyclopropyl group attached to a fluorobenzene ring
Méthodes De Préparation
The synthesis of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with dichlorocarbene. Dichlorocarbene can be generated from chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide . The reaction proceeds through a cyclopropanation mechanism, where the dichlorocarbene inserts into the double bond of the fluorobenzene, forming the dichlorocyclopropyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group into a cyclopropyl group or further reduce it to an open-chain structure.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution .
Applications De Recherche Scientifique
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom on the benzene ring enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene include other dichlorocyclopropyl derivatives and fluorobenzene derivatives. For example:
1-(2,2-Dichlorocyclopropyl)benzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains a benzyl chloride group instead of the dichlorocyclopropyl group, leading to different applications and properties.
The uniqueness of this compound lies in the combination of the dichlorocyclopropyl group and the fluorobenzene ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7Cl2F |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
1-(2,2-dichlorocyclopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 |
Clé InChI |
MRZZXYSXXKJREH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















